2-chloro-N-(3,5-dichlorophenyl)propanamide
Description
2-Chloro-N-(3,5-dichlorophenyl)propanamide (CAS: 90348-83-7) is a chloro-substituted aromatic amide with the molecular formula C₉H₇Cl₃NO. Its structure features a propanamide backbone linked to a 3,5-dichlorophenyl group and a chlorine atom at the β-position of the aliphatic chain (Fig. 1). This compound is primarily utilized in research settings, particularly in structural studies and as a precursor for synthesizing agrochemicals or pharmaceuticals .
Properties
IUPAC Name |
2-chloro-N-(3,5-dichlorophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl3NO/c1-5(10)9(14)13-8-3-6(11)2-7(12)4-8/h2-5H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGNMLQKEHSWQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC(=C1)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-N-(3,5-dichlorophenyl)propanamide typically involves the reaction of 3,5-dichloroaniline with 2-chloropropionyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Chemical Reactions Analysis
2-chloro-N-(3,5-dichlorophenyl)propanamide undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: In the presence of water and an acid or base, it can hydrolyze to form the corresponding carboxylic acid and amine.
Scientific Research Applications
2-chloro-N-(3,5-dichlorophenyl)propanamide is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is used in biochemical assays and studies involving enzyme inhibition.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3,5-dichlorophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Compounds:
Comparison :
Propanil (3,4-Dichloro Substitution): The 3,4-dichloro configuration enhances herbicidal activity by optimizing interaction with chloroplast targets in plants. Propanil inhibits acetyl-CoA carboxylase, a critical enzyme in lipid biosynthesis .
Acetamide vs. Propanamide Chain: The acetamide derivative (2-chloro-N-(3,5-dichlorophenyl)acetamide) exhibits stronger hydrogen bonding in crystal structures due to its shorter chain, leading to higher melting points and lower solubility in nonpolar solvents . The propanamide chain in the target compound likely improves lipophilicity, enhancing membrane permeability but reducing crystalline stability compared to acetamides .
Structural and Physicochemical Properties
Crystal Packing and Hydrogen Bonding (Evidence from Acetamide Analogs):
- 35DCPCA (2-Chloro-N-(3,5-dichlorophenyl)acetamide) : Forms N–H···O hydrogen bonds between the amide group and carbonyl oxygen, creating a layered structure. The 3,5-dichloro substitution forces a planar conformation, maximizing π-π stacking .
Biological Activity
2-chloro-N-(3,5-dichlorophenyl)propanamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C10H9Cl3N2O
- Molecular Weight : 265.55 g/mol
The biological activity of this compound is attributed to its interaction with specific biochemical pathways. It has been shown to inhibit certain targets involved in cellular processes:
- Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit enzymes like collagenases and other proteases at low micromolar concentrations, suggesting that this compound may exhibit similar properties .
- Antimicrobial Activity : The compound has been tested against various bacterial strains, showing moderate antibacterial activity. For instance, it demonstrated effectiveness against Neisseria meningitidis and Haemophilus influenzae, with minimum inhibitory concentrations (MIC) ranging from 16 to 64 µg/mL .
Biological Activity Data
The following table summarizes the biological activities and properties of this compound based on available research findings:
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of synthesized derivatives of this compound. The results indicated that modifications in the structure could enhance activity against Chlamydia trachomatis, suggesting that this compound could serve as a scaffold for developing new antibiotics .
- Anticancer Potential : Research has shown that compounds similar to this compound inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and survival. In vitro assays revealed that the compound could induce apoptosis in cancer cell lines .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its potential therapeutic applications:
- Absorption and Distribution : The compound is expected to have moderate absorption characteristics due to its lipophilicity.
- Metabolism : Initial studies suggest that it undergoes hepatic metabolism, which may influence its bioavailability and efficacy.
- Excretion : The metabolic products are likely excreted via renal pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
